Ac-rC Phosphoramidite
Overview
Description
Ac-rC Phosphoramidite is a specialized chemical reagent used in the synthesis of modified RNA molecules. It is particularly known for its ability to integrate 5-methylcytosine into RNA strands, making it a valuable tool for researchers investigating RNA stability and epigenetic regulation.
Mechanism of Action
Target of Action
Ac-rC Phosphoramidite, also known as N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acid sequences that are being synthesized .
Mode of Action
The compound acts as a building block in the synthesis of oligonucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process . The phosphoramidite group of the compound reacts with the terminal 5’-OH of the oligonucleotide, which is a key step in the synthesis of oligonucleotides .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis . It is involved in the formation of phosphodiester bonds that link individual nucleotides together to form the oligonucleotide chain . The compound’s unique structure allows it to be incorporated into the oligonucleotide chain, thereby influencing the sequence and structure of the final product .
Pharmacokinetics
Instead, its stability, reactivity, and efficiency in the context of oligonucleotide synthesis are of primary importance .
Result of Action
The result of the action of this compound is the successful synthesis of oligonucleotides with the desired sequence . These oligonucleotides can be used for a variety of purposes, including research, diagnostic, and therapeutic applications .
Action Environment
The action of this compound is influenced by several environmental factors. These include the conditions under which the oligonucleotide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Proper storage and handling of the compound are also crucial to maintain its stability and ensure its effective performance in oligonucleotide synthesis .
Biochemical Analysis
Biochemical Properties
Ac-rC Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The compound is used to introduce modified residues into RNA molecules, which can affect the stability and function of the resulting oligonucleotides. This compound interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions are essential for the successful synthesis of modified RNA molecules, which can be used in various research and therapeutic applications .
Cellular Effects
This compound influences various cellular processes by modifying RNA molecules. The incorporation of this compound into RNA strands can affect cell signaling pathways, gene expression, and cellular metabolism. For example, modified RNA molecules synthesized using this compound can alter the stability and translation efficiency of mRNA, leading to changes in protein expression levels. Additionally, these modified RNA molecules can impact cellular metabolism by affecting the synthesis and degradation of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into RNA molecules during the synthesis process. The compound binds to the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step where the phosphoramidite of the next nucleoside in the sequence is added. This process is facilitated by an activator, which increases the reactivity of the phosphoramidite. The resulting modified RNA molecules can exhibit altered binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at or below -20°C. Prolonged exposure to ambient conditions can lead to degradation, affecting its efficacy in RNA synthesis. Long-term studies have shown that modified RNA molecules synthesized using this compound can exhibit stable and consistent effects on cellular function, although some degradation products may accumulate over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can effectively modify RNA molecules without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. Threshold effects have been noted, where a certain dosage level is required to achieve the desired modifications in RNA molecules without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to RNA synthesis and modification. The compound interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Additionally, the modified RNA molecules synthesized using this compound can impact the expression and activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on RNA synthesis and modification. The transport and distribution of this compound are crucial for its efficacy in modifying RNA molecules and influencing cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the successful incorporation of this compound into RNA molecules and the subsequent effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in modifying RNA molecules .
Preparation Methods
The synthesis of Ac-rC Phosphoramidite involves several steps. The process begins with the protection of the 5’-hydroxyl group of the nucleoside attached to a solid support. This is followed by the coupling step, where the phosphoramidite of the next nucleoside in the sequence is added along with an activator to increase the reactivity of the phosphoramidite. The capping step acetylates any remaining 5’-hydroxyl groups that have not reacted in the coupling step, maintaining control of the oligonucleotide sequence. Finally, the phosphate is oxidized, ready to form the phosphodiester bond once the final oligonucleotide is complete and fully deprotected .
Chemical Reactions Analysis
Ac-rC Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis:
Oxidation: The phosphate group is oxidized to form a stable phosphodiester bond.
Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Capping: Unreacted 5’-hydroxyl groups are acetylated to prevent unwanted side reactions.
Common reagents used in these reactions include anhydrous acetonitrile as a diluent, 5-ethylthio-1H-tetrazole as an activator, and iodine in pyridine/tetrahydrofuran as an oxidizer . The major products formed from these reactions are the desired oligonucleotides with specific sequences and high purity.
Scientific Research Applications
Ac-rC Phosphoramidite is widely used in various scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides for research and diagnostic purposes.
Biology: Researchers use it to study RNA stability and epigenetic regulation by incorporating 5-methylcytosine into RNA strands.
Medicine: It plays a role in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: It is used in the large-scale production of synthetic DNA and RNA for various applications, including next-generation sequencing and genetic testing.
Comparison with Similar Compounds
Ac-rC Phosphoramidite can be compared with other nucleoside phosphoramidites used in oligonucleotide synthesis. Similar compounds include:
2’-O-Methyl Phosphoramidites: Used for the synthesis of RNA oligos with enhanced stability.
2’-Fluoro Phosphoramidites: Used for the synthesis of RNA oligos with increased resistance to nuclease degradation.
Locked Nucleic Acid Phosphoramidites: Used for the synthesis of oligos with high binding affinity and specificity.
What sets this compound apart is its ability to incorporate 5-methylcytosine into RNA strands, making it particularly valuable for studies on RNA stability and epigenetic regulation.
Properties
IUPAC Name |
N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-ZYRNLWDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743122 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-88-6 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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